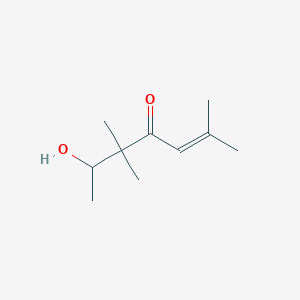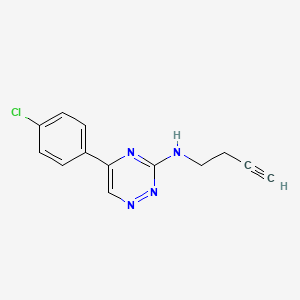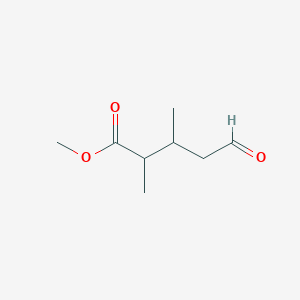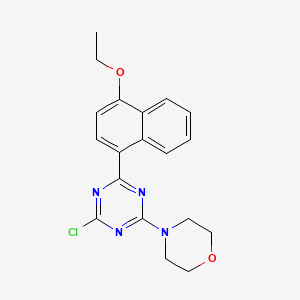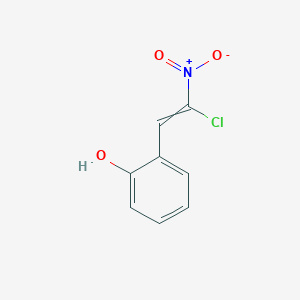
2-(2-Chloro-2-nitroethenyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-2-nitroethenyl)phenol is an organic compound with the molecular formula C8H6ClNO3 It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a 2-chloro-2-nitroethenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-2-nitroethenyl)phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative with a chloronitroethene compound. One common method involves the reaction of 2-chloronitroethene with phenol in the presence of a base, such as sodium hydroxide, under controlled temperature conditions . The reaction proceeds through the formation of a Meisenheimer complex, which then eliminates a halide ion to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(2-Chloro-2-nitroethenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Aminophenol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
科学的研究の応用
2-(2-Chloro-2-nitroethenyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-Chloro-2-nitroethenyl)phenol involves its interaction with molecular targets through various pathways:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution, where the nitro group acts as an electron-withdrawing group, facilitating the attack of nucleophiles on the aromatic ring.
Electrophilic Substitution: The phenolic hydroxyl group activates the aromatic ring towards electrophilic substitution reactions, enhancing its reactivity towards electrophiles.
類似化合物との比較
2-(2-Chloro-2-nitroethenyl)phenol can be compared with other similar compounds, such as:
2-Chlorophenol: Similar in structure but lacks the nitro group, resulting in different reactivity and applications.
2-Nitrophenol: Contains a nitro group but lacks the chloroethenyl substitution, leading to different chemical properties.
2,4-Dinitrophenol: Contains two nitro groups, making it more reactive in certain chemical reactions.
特性
CAS番号 |
117672-17-0 |
|---|---|
分子式 |
C8H6ClNO3 |
分子量 |
199.59 g/mol |
IUPAC名 |
2-(2-chloro-2-nitroethenyl)phenol |
InChI |
InChI=1S/C8H6ClNO3/c9-8(10(12)13)5-6-3-1-2-4-7(6)11/h1-5,11H |
InChIキー |
VCUNFVMGWAUBHK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=C([N+](=O)[O-])Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


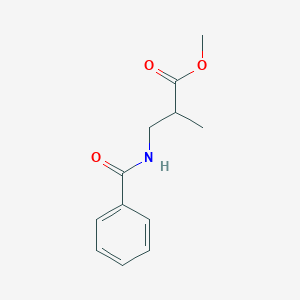
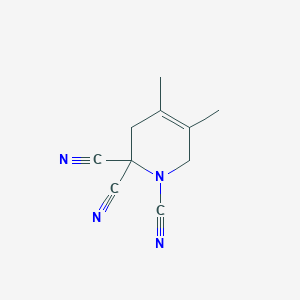
![Acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol](/img/structure/B14308163.png)
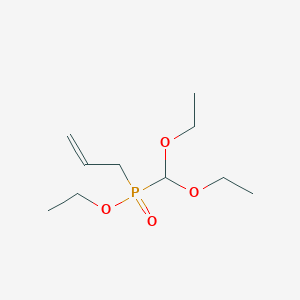
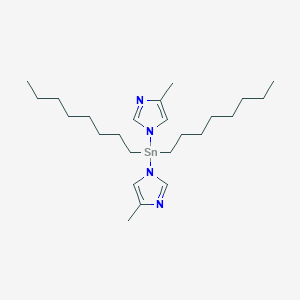
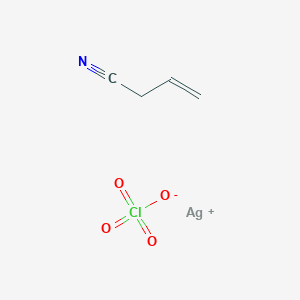
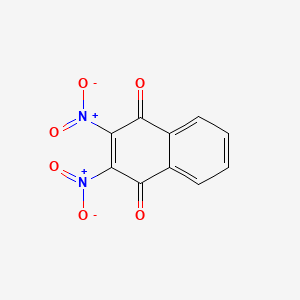
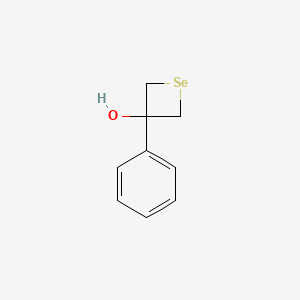
![2-[2-(Benzyloxy)propan-2-yl]oxirane](/img/structure/B14308206.png)
![1-Dodecyl-1'-[6-(pyren-1-yl)hexyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14308207.png)
